Computed Lipophilicity (XLogP3): This Compound Is 0.3 Log Units More Polar Than 6-Methoxy-4-CF₃ and 6-Methoxy-5-CF₃ Regioisomers
The target compound, 4-methoxy-6-(trifluoromethyl)picolinaldehyde, exhibits a PubChem-computed XLogP3 value of 1.5 [1]. In contrast, two closely related regioisomers—6-methoxy-4-(trifluoromethyl)picolinaldehyde (CAS 1256793-83-5) and 6-methoxy-5-(trifluoromethyl)picolinaldehyde (CAS 1256820-83-3)—each show an XLogP3 of 1.8 under identical computational methodology (XLogP3 v3.0, PubChem release 2019.06.18) [2][3]. A third regioisomer, 5-methoxy-6-(trifluoromethyl)picolinaldehyde (CAS 1245915-99-4), shares the same XLogP3 of 1.5 as the target compound [4], indicating that lipophilicity within this family is governed by the relative positioning of –OCH₃ and –CF₃ rather than by mere presence of the functional groups.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 (PubChem, XLogP3 v3.0) |
| Comparator Or Baseline | 6-Methoxy-4-(trifluoromethyl)picolinaldehyde (CAS 1256793-83-5): XLogP3 = 1.8; 6-Methoxy-5-(trifluoromethyl)picolinaldehyde (CAS 1256820-83-3): XLogP3 = 1.8; 5-Methoxy-6-(trifluoromethyl)picolinaldehyde (CAS 1245915-99-4): XLogP3 = 1.5 |
| Quantified Difference | ΔXLogP3 = -0.3 (target more polar than 6-methoxy-4-CF₃ and 6-methoxy-5-CF₃ regioisomers); ΔXLogP3 = 0.0 vs. 5-methoxy-6-CF₃ isomer |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2019.06.18 release); not experimentally determined |
Why This Matters
A 0.3 log unit difference in XLogP3 corresponds to an approximately two-fold difference in octanol-water partition coefficient, which can translate into measurably distinct membrane permeability and oral absorption profiles for drug candidates derived from these building blocks—making the choice of regioisomer consequential in lead optimization.
- [1] PubChem CID 72214088: 4-Methoxy-6-(trifluoromethyl)picolinaldehyde. XLogP3-AA = 1.5. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem CID 72214095: 6-Methoxy-4-(trifluoromethyl)picolinaldehyde. XLogP3-AA = 1.8. National Center for Biotechnology Information. Accessed May 2026. View Source
- [3] PubChem CID 87384464: 6-Methoxy-5-(trifluoromethyl)pyridine-2-carbaldehyde. XLogP3-AA = 1.8. National Center for Biotechnology Information. Accessed May 2026. View Source
- [4] PubChem CID 73012866: 5-Methoxy-6-(trifluoromethyl)picolinaldehyde. XLogP3-AA = 1.5. National Center for Biotechnology Information. Accessed May 2026. View Source
